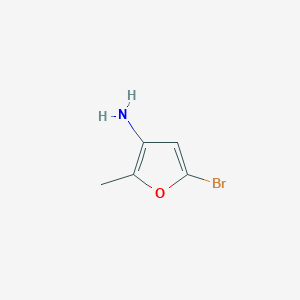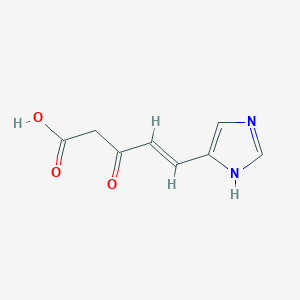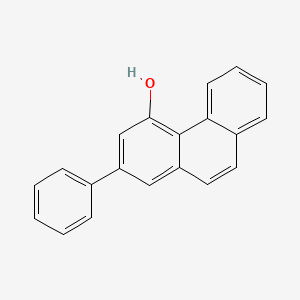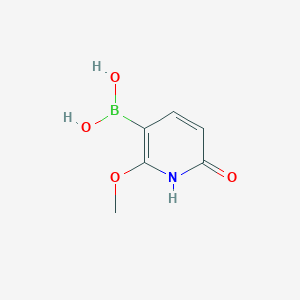![molecular formula C9H10N2OS B12818791 2-((Methoxymethyl)thio)-1H-benzo[d]imidazole](/img/structure/B12818791.png)
2-((Methoxymethyl)thio)-1H-benzo[d]imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((Methoxymethyl)thio)-1H-benzo[d]imidazole is a heterocyclic compound featuring a benzimidazole core with a methoxymethylthio substituent Benzimidazole derivatives are known for their diverse biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Methoxymethyl)thio)-1H-benzo[d]imidazole typically involves the following steps:
Starting Materials: The synthesis begins with commercially available benzimidazole.
Thioether Formation: The benzimidazole is reacted with methoxymethyl chloride in the presence of a base such as sodium hydride or potassium carbonate to form the methoxymethylthio derivative.
Reaction Conditions: The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (80-100°C) to ensure complete conversion.
Industrial Production Methods
For industrial-scale production, the process is optimized for higher yields and purity. This involves:
Continuous Flow Chemistry: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Catalysis: Employing catalysts to enhance reaction rates and selectivity.
Purification: Implementing advanced purification techniques such as crystallization and chromatography to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-((Methoxymethyl)thio)-1H-benzo[d]imidazole can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the methoxymethylthio group, typically using reducing agents like lithium aluminum hydride.
Substitution: The methoxymethylthio group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran (THF) as solvent.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydride.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Benzimidazole derivatives without the methoxymethylthio group.
Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.
Scientific Research Applications
2-((Methoxymethyl)thio)-1H-benzo[d]imidazole has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of new materials and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of 2-((Methoxymethyl)thio)-1H-benzo[d]imidazole involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can bind to the active site of enzymes, inhibiting their activity.
Pathways: It may interfere with cellular pathways involved in cell division and growth, leading to its potential anticancer effects.
Comparison with Similar Compounds
Similar Compounds
2-Mercaptobenzimidazole: Lacks the methoxymethyl group, making it less soluble in organic solvents.
2-(Methylthio)benzimidazole: Similar structure but without the methoxy group, affecting its reactivity and biological activity.
2-(Ethoxymethylthio)benzimidazole: Contains an ethoxy group instead of a methoxy group, influencing its chemical properties.
Uniqueness
2-((Methoxymethyl)thio)-1H-benzo[d]imidazole is unique due to the presence of the methoxymethylthio group, which enhances its solubility and reactivity compared to other benzimidazole derivatives. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C9H10N2OS |
|---|---|
Molecular Weight |
194.26 g/mol |
IUPAC Name |
2-(methoxymethylsulfanyl)-1H-benzimidazole |
InChI |
InChI=1S/C9H10N2OS/c1-12-6-13-9-10-7-4-2-3-5-8(7)11-9/h2-5H,6H2,1H3,(H,10,11) |
InChI Key |
HAJFYQAWOYHPOO-UHFFFAOYSA-N |
Canonical SMILES |
COCSC1=NC2=CC=CC=C2N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(1H-Benzo[d]imidazol-2-yl)-2-(hydroxyimino)acetaldehyde](/img/structure/B12818719.png)



![N-(4,5-Dimethyl-1H-benzo[d]imidazol-2-yl)cyanamide](/img/structure/B12818742.png)

![3,17-Dioxa-7,11,14,21,25,28-hexathiaoctacyclo[13.13.0.02,13.05,12.06,10.016,27.019,26.020,24]octacosa-1(15),2(13),5(12),6(10),8,16(27),19(26),20(24),22-nonaene-4,18-dione](/img/structure/B12818748.png)






